(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
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Overview
Description
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorine atom at position 5, a methyl group at position 1, and a hydroxymethyl group at position 3. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of 5-chloro-3-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the purification and crystallization of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom at position 5 can be substituted with other functional groups, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-chloro-1-methyl-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and as a building block for the synthesis of functional materials
Mechanism of Action
The mechanism of action of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1-vinyl-1H-pyrazole
- 3-alkenyl-5-chloro-1H-pyrazole
- 5-chloro-3-(1-chloroethyl)-1-vinyl-1H-pyrazole
Uniqueness
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol is unique due to the presence of the hydroxymethyl group at position 3, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
2274741-72-7 |
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Molecular Formula |
C5H7ClN2O |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
(5-chloro-1-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C5H7ClN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3 |
InChI Key |
MRHOIPYKYMHZDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CO)Cl |
Purity |
95 |
Origin of Product |
United States |
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